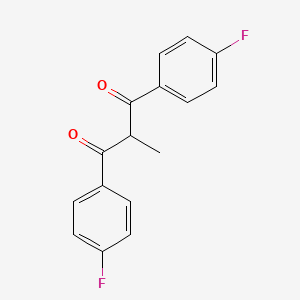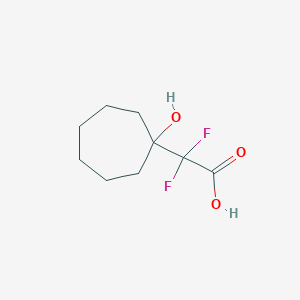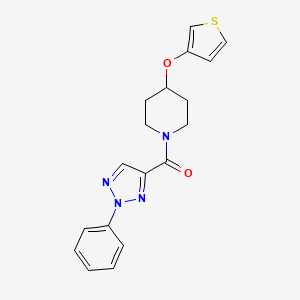
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, is not directly described in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound's characteristics. The first paper discusses a side product in the synthesis of a benzothiazinone, which is a class of new anti-tuberculosis drug candidates . The second paper details the synthesis, structural characterization, and theoretical calculations of a compound with a piperidinyl methanone core, similar to the one in the compound of interest . These papers suggest that the compound of interest may also have potential pharmaceutical applications and that its piperidinyl methanone core is a relevant feature for its structural and chemical properties.
Synthesis Analysis
While the exact synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is not detailed in the provided papers, the synthesis of related compounds involves substitution reactions and is characterized by spectroscopic techniques . The synthesis likely involves multiple steps, including the formation of the piperidinyl methanone core and subsequent functionalization with the phenyl triazolyl and thiophen-3-yloxy groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which show that the piperidine ring can adopt a chair conformation . This suggests that the compound of interest may also exhibit a similar conformation. The geometry around certain atoms, such as sulfur in the related compound, is distorted tetrahedral, which could imply that the compound of interest might also exhibit interesting geometric features around its heteroatoms.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound of interest. However, the related compounds exhibit inter- and intramolecular hydrogen bonds, as well as other non-covalent interactions such as C—Cl···π and π···π interactions . These findings suggest that (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone may also participate in similar non-covalent interactions, which could affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be partially inferred from the related compounds. The crystal structure of the related compound is stabilized by various non-covalent interactions, and its thermal properties indicate stability in a certain temperature range . Theoretical calculations, such as density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are crucial for understanding the chemical reactivity and stability of the compound . These analyses suggest that the compound of interest may also exhibit a stable crystal structure and defined electronic properties that could be relevant for its potential applications.
科学的研究の応用
Synthesis and Antibacterial Activity
A novel series of triazole analogues of piperazine, including structures similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. These compounds have shown significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Drug Discovery and Molecular Docking Studies
Research on similar compounds has involved detailed spectral characterization, DFT calculations, and molecular docking studies to understand their antibacterial activity. These studies aid in the rational design of novel compounds with potential therapeutic applications, particularly in combating bacterial infections (Shahana & Yardily, 2020).
Structural Characterization in Drug Synthesis
The structural characterization of side products in drug synthesis, such as in the case of (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, provides valuable insights into the chemical processes involved in the development of new pharmaceuticals. These studies are crucial for understanding the complexities of drug synthesis and for optimizing the production of desired therapeutic compounds (Eckhardt et al., 2020).
Liquid Crystal Properties and Material Science
Research into the liquid crystal properties of certain triazolylferrocene derivatives demonstrates the potential of similar compounds for applications in material science. The study of these properties can lead to the development of new materials with specific optical and electronic characteristics, useful in a wide range of technological applications (Zhao, Guo, Chen, & Bian, 2013).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of the antimicrobial and antioxidant activities of novel compounds, including those related to (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, contribute to the discovery of new therapeutic agents. These activities are crucial for addressing the ongoing challenges of antibiotic resistance and oxidative stress-related diseases (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
作用機序
While the specific mechanism of action for “(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone” is not mentioned in the sources, triazole derivatives have been reported to exhibit various biological activities. For instance, some triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
将来の方向性
The future directions in the research of triazoles involve the discovery and development of more effective and potent agents, especially in the field of medicinal chemistry . The ability of triazoles to form hydrogen bonds with different targets presents opportunities for improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQCWOOGQOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)
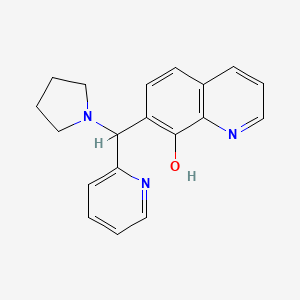
![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)
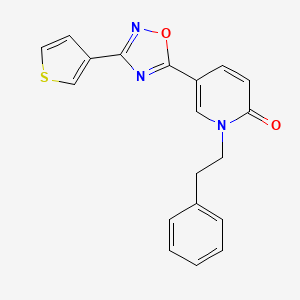
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)
![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)
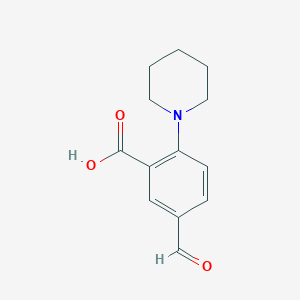
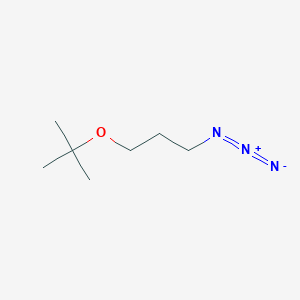
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)
